molecular formula C12H12IN3O2 B12062943 Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate

Cat. No.: B12062943
M. Wt: 357.15 g/mol
InChI Key: UYYOMYKCFXUDBN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is a high-purity chemical reagent designed for research and development purposes. This compound is part of the important class of N-arylpyrazoles, which are recognized as key building blocks in medicinal chemistry and materials science . The structure features an iodine atom at the 4-position, making it a valuable intermediate for further synthetic modification via metal-catalyzed cross-coupling reactions, a common strategy for creating diverse chemical libraries for biological screening . N-arylpyrazole scaffolds are extensively investigated for their wide spectrum of biological activities. Related analogs in this class have demonstrated significant analgesic and anti-inflammatory activities in pharmacological studies, with some compounds showing efficacy comparable to standard drugs like diclofenac sodium but with a potentially improved safety profile . The broader family of these compounds is also associated with antibiotic, anticancer, antifungal, and antidepressant properties in research settings . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Proper safe handling procedures should be followed, and it is recommended to store the compound as per the provided safety data sheet.

Properties

Molecular Formula

C12H12IN3O2

Molecular Weight

357.15 g/mol

IUPAC Name

ethyl 5-amino-4-iodo-1-phenylpyrazole-3-carboxylate

InChI

InChI=1S/C12H12IN3O2/c1-2-18-12(17)10-9(13)11(14)16(15-10)8-6-4-3-5-7-8/h3-7H,2,14H2,1H3

InChI Key

UYYOMYKCFXUDBN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1I)N)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-oxo-3-phenylpropanoate with hydrazine hydrate to form the pyrazole ring, followed by iodination and amination steps . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is primarily investigated for its potential as a pharmaceutical agent. Its structural similarity to other biologically active compounds suggests it may interact with specific enzymes or receptors, leading to various therapeutic effects.

Key Findings:

  • Enzyme Inhibition: Research indicates that compounds similar to this compound can inhibit enzyme activity, which is crucial in drug development for conditions such as cancer and inflammation .
  • Anticancer Properties: Preliminary studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). This compound may share these properties, potentially acting as an inhibitor of tumor growth .

Biological Research

The compound's ability to bind to biological targets makes it a subject of interest in pharmacodynamics studies. Understanding its interaction with specific proteins or cellular pathways can provide insights into its mechanism of action.

Research Highlights:

  • Binding Affinity Studies: Interaction studies focus on the compound's binding affinity with biological targets, which is essential for assessing its therapeutic potential .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex organic molecules and heterocyclic compounds.

Applications in Synthesis:

  • Building Block for Derivatives: The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to create new derivatives with potentially enhanced biological activities .

Mechanism of Action

The mechanism of action of Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 1-, 4-, and 5-positions of the pyrazole ring, leading to variations in physicochemical properties and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name 1-Position Substituent 4-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight Key Features/Applications
Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate Phenyl Iodo Amino C₁₂H₁₂IN₃O₂ 373.15 g/mol Halogen bonding potential, agrochemical intermediates (inferred)
Ethyl 5-amino-1-ethyl-4-iodopyrazole-3-carboxylate (CAS 1427013-53-3) Ethyl Iodo Amino C₈H₁₂IN₃O₂ 325.11 g/mol Reduced steric bulk vs. phenyl; potential solubility enhancement
Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate 6-Chloropyridazinyl H (unsubstituted) Amino C₁₀H₁₀ClN₅O₂ 283.67 g/mol Heteroaromatic substituent; possible insecticidal activity
Ethyl 5-amino-1-(4-fluorobenzyl)-1H-pyrazole-3-carboxylate 4-Fluorobenzyl H Amino C₁₃H₁₄FN₃O₂ 263.27 g/mol Fluorine-enhanced lipophilicity; pharmaceutical intermediates
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1,2,3-triazole-4-carboxylate 6-Chloropyridylmethyl Ethoxymethyleneamino H (triazole system) C₁₄H₁₅ClN₄O₃ 338.75 g/mol Triazole core with electron delocalization; agrochemical applications

Biological Activity

Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazines with diethyl ethoxymethylenemalonate, followed by various modifications to introduce the ethyl and iodo groups. This compound can be synthesized through multi-step reactions that include cyclization and functional group transformations. The specific pathways often leverage the reactivity of the pyrazole ring to facilitate further substitutions, enhancing its biological properties.

Biological Activities

This compound exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. Here are key findings from various studies:

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, possess significant antibacterial properties. In studies assessing direct antibacterial activity against Gram-positive and Gram-negative bacteria, compounds similar to ethyl 5-amino derivatives showed minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL. These compounds demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . Ethyl 5-amino derivatives have been particularly noted for their ability to reduce carrageenan-induced edema in animal models, indicating strong anti-inflammatory properties .

Anticancer Activity

The anticancer properties of pyrazoles are noteworthy. Ethyl 5-amino derivatives have been tested against various human tumor cell lines, showing significant inhibition of cell proliferation. For example, studies have reported that similar compounds effectively inhibited growth in breast adenocarcinoma and lung cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of ethyl 5-amino derivatives against multiple bacterial strains using agar diffusion methods. The results indicated that these compounds not only inhibited bacterial growth but also showed synergistic effects when tested alongside colistin, a last-resort antibiotic . This finding underscores the potential for developing new antibiotic adjuvants based on pyrazole structures.

Case Study 2: Anti-inflammatory Mechanisms

In an in vivo model of inflammation induced by carrageenan, ethyl 5-amino derivatives were administered to assess their analgesic and anti-inflammatory effects. The results demonstrated a dose-dependent reduction in paw edema compared to controls, with significant reductions observed at higher doses . This study highlights the therapeutic potential of these compounds in treating inflammatory diseases.

Data Summary Table

Activity Compound MIC (µg/mL) Inhibition (%) Reference
AntibacterialEthyl 5-amino derivatives4 - 8N/A
Anti-inflammatoryEthyl 5-amino derivativesN/AUp to 85% (TNF-α)
AnticancerSimilar pyrazole derivativesN/ASignificant growth inhibition

Q & A

Q. What synthetic strategies are recommended for Ethyl 5-amino-4-iodo-1-phenyl-pyrazole-3-carboxylate?

A practical approach involves modifying pyrazole precursors via iodination. For example, triazenylpyrazole intermediates (e.g., ethyl 5-azido-pyrazole-4-carboxylate) can undergo halogenation using iodine sources like N-iodosuccinimide under controlled conditions . Reaction optimization (temperature, solvent, stoichiometry) is critical to avoid over-iodination. Post-synthesis, column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) ensures purity .

Q. How should researchers characterize this compound’s structure?

Standard techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and purity. For example, pyrazole protons typically resonate at δ 8.0–9.3 ppm in CDCl3_3 .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns confirming iodinated moieties .
  • IR spectroscopy : Bands at ~2120 cm1^{-1} (azide) or ~1680 cm1^{-1} (ester carbonyl) aid functional group identification .

Q. What safety precautions are essential during synthesis?

While specific toxicity data for this compound is limited, pyrazole derivatives generally require:

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to mitigate exposure to volatile byproducts (e.g., iodine vapors).
  • Waste disposal : Follow institutional guidelines for halogenated waste, as improper disposal risks environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and Mercury (for visualization) can address discrepancies in substituent orientation. For example, the iodine atom’s heavy electron density may cause anomalous scattering effects, requiring high-resolution data (1.0A˚\leq 1.0 \, \text{Å}) and twin refinement protocols . Validate results against computational models (e.g., DFT-optimized geometries) to ensure accuracy .

Q. What analytical methods resolve contradictions in reaction yield data?

Discrepancies in yields often stem from:

  • Byproduct formation : Use LC-MS or 19F^{19}F NMR (if fluorinated analogs are present) to detect impurities.
  • Incomplete iodination : Titration with sodium thiosulfate quantifies unreacted iodine.
  • Kinetic studies : Vary reaction time/temperature and monitor via TLC or in situ IR to identify optimal conditions .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The C–I bond’s polarizability enables participation in Suzuki-Miyaura or Ullmann couplings. For example:

  • Palladium catalysis : Use Pd(PPh3_3)4_4/K2_2CO3_3 in DMF at 80–100°C to couple with aryl boronic acids.
  • Copper-mediated reactions : CuI/1,10-phenanthroline in DMSO facilitates C–N bond formation. Monitor regioselectivity via 1H^1H NMR, as steric hindrance from the phenyl group may direct coupling to the 4-position .

Q. What computational tools predict this compound’s biological activity?

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinase inhibitors).
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogs.
  • ADMET prediction : Tools like SwissADME assess solubility, BBB permeability, and metabolic stability .

Data-Driven Challenges

Q. How to address gaps in ecotoxicological data for this compound?

Conduct OECD 301/302 tests :

  • Biodegradation : Measure BOD5_5/COD ratios in activated sludge.
  • Aquatic toxicity : Use Daphnia magna acute toxicity assays (LC50_{50}).
  • Bioaccumulation : Calculate log KowK_{ow} via shake-flask HPLC, though iodine’s hydrophobicity may complicate measurements .

Q. Why do DSC/TGA results vary between batches?

Variations arise from:

  • Crystallinity differences : Recrystallize from ethanol/water mixtures to standardize polymorphs.
  • Thermal decomposition : Iodine release above 200°C may alter degradation profiles. Use evolved gas analysis (EGA-MS) to identify volatile byproducts .

Methodological Notes

  • Avoid abbreviations : Use full chemical names (e.g., “this compound”).
  • Data sources : Prioritize peer-reviewed synthesis protocols (e.g., Beilstein J. Org. Chem.) over vendor SDS sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.